(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
Description
(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is a bicyclic compound featuring a partially saturated naphthalene backbone (tetralin) with bromine substituents at the 1 and 4 positions in a cis-stereochemical configuration. Its molecular formula is C₁₀H₁₀Br₂, and its structure combines aromatic and aliphatic reactivity.
Properties
Molecular Formula |
C10H10Br2 |
|---|---|
Molecular Weight |
289.99 g/mol |
IUPAC Name |
(1S,4S)-1,4-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2/t9-,10-/m0/s1 |
InChI Key |
ALQRYBAMWLAYNB-UWVGGRQHSA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@H]1Br)Br |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. One common method is the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions of the tetrahydronaphthalene ring.
Industrial Production Methods
In an industrial setting, the production of (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,4-dihydro-1,2,3,4-tetrahydronaphthalene.
Oxidation Reactions: Oxidation can lead to the formation of corresponding naphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Formation of 1,4-diiodo-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of 1,4-dihydro-1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of naphthalene-1,4-dione derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is in organic synthesis. It serves as an important building block for synthesizing more complex organic molecules. The bromine atoms in the compound provide sites for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the utility of (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene in the synthesis of bioactive compounds. For instance, it can be used to create derivatives that exhibit antimicrobial and anti-inflammatory properties. The brominated structure enhances the reactivity of the compound in various coupling reactions.
Materials Science
In materials science, (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene has been explored for its potential use in polymer chemistry and as a precursor for functional materials.
Polymerization Studies
Studies have shown that this compound can participate in polymerization reactions to form new materials with desirable mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
Environmental Chemistry
The environmental impact and degradation pathways of dibrominated compounds like (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene are also areas of active research. Understanding its behavior in environmental contexts is crucial for assessing its safety and potential ecological effects.
Case Study: Degradation Pathways
Research indicates that dibrominated compounds can undergo various degradation pathways when exposed to environmental conditions such as sunlight and microbial activity. Studies have focused on identifying these pathways to evaluate the environmental persistence of such compounds.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Synthesis of bioactive compounds |
| Materials Science | Precursor for polymers with enhanced properties | Development of thermally stable materials |
| Environmental Chemistry | Study of degradation pathways and environmental impact | Assessing ecological safety |
Mechanism of Action
The mechanism by which (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction and oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
Key Data Tables
Table 1: Physical and Structural Comparison
Biological Activity
(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is a dibrominated derivative of tetrahydronaphthalene, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this compound through various studies and data sources, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The biological activity of (1S,4S)-1,4-dibromo-1,2,3,4-tetrahydronaphthalene can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies indicate that dibrominated compounds can inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways related to cancer and metabolic disorders .
- Anticancer Activity : Research suggests that brominated compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
- Neuroprotective Effects : Some studies have indicated that compounds similar to dibrominated tetrahydronaphthalene may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Study 1: Anticancer Properties
A study investigating the effects of dibrominated compounds on cancer cell lines demonstrated that (1S,4S)-1,4-dibromo-1,2,3,4-tetrahydronaphthalene significantly inhibited cell proliferation in breast cancer cells. The study reported an IC value of approximately 12 µM after 48 hours of treatment. The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors .
Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, (1S,4S)-1,4-dibromo-1,2,3,4-tetrahydronaphthalene was tested against PTPs involved in insulin signaling. The compound demonstrated competitive inhibition with an IC value of 15 µM. This finding suggests its potential role in managing metabolic disorders such as type II diabetes by enhancing insulin signaling pathways .
Data Summary
The following table summarizes key findings related to the biological activity of (1S,4S)-1,4-dibromo-1,2,3,4-tetrahydronaphthalene:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
